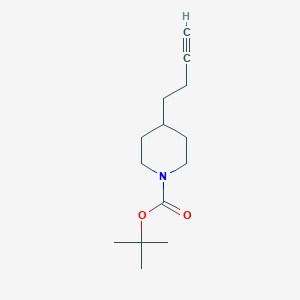

Boc-Pip-butyn

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-but-3-ynylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h1,12H,6-11H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJJQMHCBVBUPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of Boc-Pip-butyn

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Pip-butyn, chemically known as tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate, is a valuable bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. Its structure incorporates a piperidine (B6355638) ring protected by a tert-butoxycarbonyl (Boc) group and a terminal alkyne functional group. This unique combination of a saturated N-heterocycle and a reactive alkyne makes it a versatile building block for the synthesis of complex molecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. The Boc protecting group ensures stability and allows for selective deprotection under acidic conditions, while the terminal alkyne is amenable to a variety of coupling reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical Properties

The chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1346153-07-8 | [1] |

| Molecular Formula | C₁₄H₂₃NO₂ | [1] |

| Molecular Weight | 237.34 g/mol | [1] |

| Appearance | Colorless to light yellow oil | [1] |

| Purity | Typically ≥95% | [1] |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃): δ 4.08 (br s, 2H), 2.68 (t, J = 2.7 Hz, 2H), 2.20 (t, J = 7.0 Hz, 2H), 1.95 (t, J = 2.7 Hz, 1H), 1.70 (d, J = 13.0 Hz, 2H), 1.55-1.40 (m, 3H), 1.45 (s, 9H), 1.20 (qd, J = 12.5, 4.0 Hz, 2H).

¹³C NMR (101 MHz, CDCl₃): δ 154.9, 83.8, 79.2, 68.6, 44.2, 35.1, 31.8, 28.5, 20.0, 18.9.

Mass Spectrometry (ESI+): m/z 238.17 [M+H]⁺, 260.15 [M+Na]⁺.

Experimental Protocols

Synthesis of tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate

A plausible synthetic route to this compound involves the alkylation of a suitable piperidine precursor with a butynyl electrophile. A general protocol is outlined below, adapted from procedures for similar N-Boc piperidine derivatives.

Reaction Scheme:

Materials:

-

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Magnesium turnings

-

Propargyl bromide (80 wt.% in toluene)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Copper(I) iodide (CuI) (catalyst)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Synthesis of tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq).

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

-

-

Synthesis of tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate:

-

Prepare a Grignard reagent by adding a solution of propargyl bromide (1.2 eq) in anhydrous THF to a suspension of magnesium turnings (1.3 eq) in anhydrous THF under an inert atmosphere.

-

In a separate flask, dissolve the tosylated intermediate (1.0 eq) in anhydrous THF and add a catalytic amount of CuI.

-

Cool the solution of the tosylate to 0 °C and slowly add the prepared Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

-

Reactivity and Applications

The chemical reactivity of this compound is dominated by the terminal alkyne and the Boc-protected amine.

Reactivity of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations:

-

Click Chemistry: The most prominent application of the terminal alkyne is its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole ring.[2] This reaction is highly efficient, regioselective, and biocompatible, making it ideal for bioconjugation and the assembly of complex molecules.[3]

-

Sonogashira Coupling: The alkyne can undergo palladium-catalyzed cross-coupling with aryl or vinyl halides to form C(sp)-C(sp²) bonds.[4] This reaction is a powerful tool for constructing more elaborate molecular scaffolds.

-

Alkynylation Reactions: The terminal proton of the alkyne is weakly acidic and can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in various reactions.

Role in Drug Discovery and Development

This compound is a valuable building block in drug discovery, primarily due to its utility as a linker in the synthesis of bifunctional molecules.

-

PROTACs: Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy. Alkyl and PEG chains are common linkers, and the inclusion of rigid moieties like the piperidine ring and the triazole formed from the alkyne can influence the linker's conformation and physicochemical properties.[2][] The butynyl chain of this compound provides a suitable length and flexibility for many PROTAC applications.

-

Chemical Probes and Bioconjugation: The alkyne functionality allows for the straightforward attachment of reporter molecules, such as fluorescent dyes or affinity tags, via click chemistry. This enables the synthesis of chemical probes for studying biological processes or for target identification and validation.

Signaling Pathways and Experimental Workflows

The utility of this compound is best illustrated through its incorporation into larger molecules that modulate biological pathways. For instance, in a PROTAC, the molecule itself does not have a signaling role but facilitates the degradation of a target protein involved in a specific pathway.

PROTAC Assembly Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker component.

Caption: Generalized workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action

The logical relationship of a PROTAC's mechanism of action, which could be constructed using a linker derived from this compound, is depicted below.

Caption: Logical pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly versatile and valuable building block for modern drug discovery and chemical biology. Its key features—a stable, yet readily cleavable Boc-protected piperidine ring and a reactive terminal alkyne—provide chemists with a powerful tool for constructing complex molecular architectures. The ability to participate in robust and efficient reactions like CuAAC makes it particularly suitable for the synthesis of PROTACs and other targeted therapies. As the field of targeted protein degradation continues to expand, the demand for well-defined and functionalized linkers such as this compound is expected to grow, solidifying its importance in the development of next-generation therapeutics.

References

The Role of Boc-Pip-butyn as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of two ligands joined by a linker, is crucial to its efficacy. This technical guide delves into the specific role of the Boc-Pip-butyn linker in PROTAC design and function. This linker combines the structural rigidity of a piperidine (B6355638) ring with the versatile connectivity of a butyne group, offering unique advantages in the synthesis and biological activity of these heterobifunctional molecules. This document will explore the synthesis, mechanism of action, and applications of PROTACs incorporating the this compound linker, supported by quantitative data and detailed experimental protocols.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This event-driven, catalytic mechanism distinguishes PROTACs from traditional small-molecule inhibitors that rely on occupancy-based inhibition.[1]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). The length, rigidity, and composition of the linker can significantly impact the degradation efficiency (DC50) and selectivity of the PROTAC.[3]

The this compound Linker: Structure and Rationale

The this compound linker is characterized by two key structural features: a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a butyne functional group.

-

Boc-Protected Piperidine: The piperidine ring is a saturated heterocycle that imparts a degree of rigidity to the linker.[4] This rigidity can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex. The Boc protecting group is a common feature in organic synthesis, allowing for the selective modification of other parts of the molecule. It can be readily removed under acidic conditions to reveal a secondary amine, which can be a point of attachment for either the POI ligand or the E3 ligase ligand.

-

Butyne Group: The butyne group, an internal alkyne, provides a versatile handle for conjugation using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[] This allows for the modular and efficient assembly of the final PROTAC molecule from two separate azide-containing fragments (one with the POI ligand and the other with the E3 ligase ligand).

Quantitative Data

While specific quantitative data for PROTACs utilizing the precise "this compound" linker is not extensively available in the public domain, we can extrapolate from closely related structures. For instance, the PROTAC ARD-266, which incorporates a "Boc-Pip-alkyne-Ph-COOH" linker, has demonstrated potent degradation of the androgen receptor (AR) in various prostate cancer cell lines.

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Reference |

| ARD-266 | Androgen Receptor (AR) | VHL | LNCaP | 0.2 - 1 | [6] |

| ARD-266 | Androgen Receptor (AR) | VHL | VCaP | 0.2 - 1 | [6] |

| ARD-266 | Androgen Receptor (AR) | VHL | 22Rv1 | 0.2 - 1 | [6] |

Table 1: Degradation Potency of a PROTAC with a Boc-Piperidine-Alkyne Linker. This table summarizes the reported DC50 values for the AR degrader ARD-266, which features a linker structurally similar to this compound.

Experimental Protocols

General Synthesis of a PROTAC using this compound via Click Chemistry

This protocol outlines a general strategy for the synthesis of a PROTAC using a this compound linker, a POI-ligand-azide, and an E3 ligase-ligand-azide.

Materials:

-

This compound linker

-

POI-ligand-azide

-

E3 ligase-ligand-azide

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

-

Solvent (e.g., DMSO, t-BuOH/H2O)

Procedure:

-

Preparation of Reagents:

-

Dissolve the this compound linker, POI-ligand-azide, and E3 ligase-ligand-azide in a suitable solvent (e.g., DMSO).

-

Prepare fresh stock solutions of CuSO4 and sodium ascorbate.

-

-

Click Reaction:

-

In a reaction vessel, combine the this compound linker and either the POI-ligand-azide or the E3 ligase-ligand-azide.

-

Add the CuSO4 solution and the TBTA ligand.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Second Click Reaction (for modular assembly):

-

Once the first coupling is complete, purify the mono-conjugated product.

-

Repeat the click reaction procedure with the second azide-containing ligand.

-

-

Boc Deprotection:

-

After the final click reaction, remove the Boc protecting group using an appropriate acidic condition (e.g., trifluoroacetic acid in dichloromethane).

-

-

Purification:

-

Purify the final PROTAC product using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

Western Blot for PROTAC-Induced Protein Degradation

This protocol describes how to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

-

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of the Androgen Receptor

A key signaling pathway implicated in prostate cancer is driven by the androgen receptor (AR).[7] PROTACs can be designed to target the AR for degradation, thereby disrupting downstream signaling and inhibiting cancer cell growth.[8]

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates a typical workflow for the development and characterization of a PROTAC utilizing a this compound linker.

Caption: Workflow for PROTAC development with a this compound linker.

Conclusion

The this compound linker represents a valuable tool in the design and synthesis of novel PROTACs. Its semi-rigid structure and the facility for modular assembly via click chemistry provide a robust platform for the rapid generation and optimization of potent and selective protein degraders. While further studies are needed to fully elucidate the specific advantages of this linker for various targets, the principles outlined in this guide provide a solid foundation for its application in the development of next-generation therapeutics. The continued exploration of novel linker chemistries, such as that of this compound, will undoubtedly be a key driver of innovation in the expanding field of targeted protein degradation.

References

- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. explorationpub.com [explorationpub.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Pip-butyn in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, TPD co-opts the cell's own protein disposal machinery to eliminate the entire protein. This is primarily achieved through the ubiquitin-proteasome system (UPS).

One of the most prominent TPD technologies is the use of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

The Role of Boc-Pip-butyn as a PROTAC Linker

This compound is a valuable chemical tool used in the synthesis of PROTACs. It is an alkyl/ether-based PROTAC linker that features a piperidine (B6355638) ring protected by a tert-butyloxycarbonyl (Boc) group and a terminal alkyne functionality.

The key features of this compound that make it a useful building block for PROTAC synthesis are:

-

Piperidine Scaffold: The piperidine ring provides a degree of rigidity to the linker, which can be crucial for establishing a productive ternary complex between the target protein and the E3 ligase.

-

Boc Protecting Group: The Boc group is a common and versatile protecting group for amines. It is stable under a wide range of reaction conditions and can be readily removed under acidic conditions, allowing for the subsequent attachment of other molecular components.

-

Terminal Alkyne: The alkyne group is a versatile functional handle that enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and chemoselective, allowing for the straightforward and robust connection of the linker to a molecule containing an azide (B81097) group.

Signaling Pathway: The Ubiquitin-Proteasome System in PROTAC Action

PROTACs that utilize linkers such as this compound hijack the ubiquitin-proteasome system to induce the degradation of a target protein. The signaling cascade is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Recognition: The polyubiquitinated POI is then recognized by the 26S proteasome.

-

Degradation: The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, being a catalyst in this process, is released and can induce the degradation of another molecule of the target protein.

PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

| PROTAC | Target | E3 Ligase Ligand | DC50 [nM] | Max Degradation (%) | Cell Lines | Reference |

| ARD-266 | Androgen Receptor (AR) | VHL | 0.2 - 1 | >95% | LNCaP, VCaP, 22Rv1 | [1][2][3] |

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

Experimental Protocols

General Protocol for PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the final "click chemistry" step in PROTAC synthesis, where an alkyne-containing linker (such as a derivative of this compound) is coupled to an azide-containing molecule (e.g., an E3 ligase ligand or a target protein ligand).

Materials:

-

Alkyne-functionalized component (e.g., this compound derivative) (1 equivalent)

-

Azide-functionalized component (1 equivalent)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (B8700270) (0.2 equivalents)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

-

Nitrogen or Argon source

-

Stir plate and stir bar

-

Reaction vessel

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the alkyne-functionalized component and the azide-functionalized component in the chosen solvent.

-

Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove oxygen, which can interfere with the reaction.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.

-

Reaction Initiation: Add the copper sulfate/sodium ascorbate solution to the reaction mixture containing the alkyne and azide components.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

Cell culture medium and supplements

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in multi-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil to denature the proteins.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Experimental and Logical Workflows

PROTAC Synthesis Workflow

The synthesis of a PROTAC using a this compound linker typically involves a multi-step process. The final key step is the conjugation of the two ends of the PROTAC via a click reaction.

General workflow for PROTAC synthesis via click chemistry.

Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.

Workflow for the evaluation of a PROTAC's degradation activity.

References

The Alkyne Advantage: A Technical Guide to Boc-Pip-butyn in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase. Among the diverse array of linker chemistries, the use of building blocks like Boc-Pip-butyn offers a versatile and efficient approach to PROTAC synthesis, primarily through the strategic incorporation of a terminal alkyne for "click chemistry" applications.

This technical guide delves into the fundamental principles of utilizing this compound for the synthesis of PROTACs. We will explore its role in modular drug design, provide illustrative experimental protocols, and present key concepts through visual diagrams to empower researchers in the development of novel protein degraders.

Core Principles of this compound in PROTAC Design

This compound, chemically known as tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate, is a bifunctional linker building block. Its structure incorporates two key features that are highly advantageous for PROTAC synthesis:

-

A Boc-Protected Piperidine (B6355638) Ring: The piperidine moiety provides a degree of rigidity to the linker, which can be beneficial for optimizing the orientation of the two ligands for effective ternary complex formation. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis. It is stable under a variety of reaction conditions and can be readily removed with acid, typically trifluoroacetic acid (TFA), to reveal a secondary amine for subsequent conjugation.

-

A Terminal Alkyne: The butynyl group provides a reactive handle for one of the most reliable and efficient ligation reactions in chemical biology: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[] This reaction allows for the covalent linkage of the alkyne-containing linker to a ligand functionalized with an azide (B81097) group, forming a stable triazole ring.

The modular nature of this approach, combining Boc-protection/deprotection with click chemistry, allows for the rapid and efficient generation of diverse PROTAC libraries with variations in linker length, composition, and attachment points to the respective ligands.[2]

The PROTAC Mechanism: A Symphony of Induced Proximity

The fundamental mechanism of action for any PROTAC, including those synthesized with this compound, is to act as a molecular bridge.[3][4] By simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, the PROTAC induces their proximity, leading to the formation of a ternary complex.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[6] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[7][8] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[8]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols: A Representative Synthetic Workflow

While specific reaction conditions will vary depending on the exact nature of the target protein ligand and the E3 ligase ligand, the following section outlines a generalized, multi-step experimental workflow for the synthesis of a PROTAC using this compound. This protocol is illustrative and should be adapted and optimized for specific applications.

Part 1: Synthesis of an Azide-Functionalized Ligand

This initial step involves modifying one of the ligands (either for the POI or the E3 ligase) to incorporate an azide group. This is a crucial prerequisite for the subsequent click chemistry reaction.

Example: Azide Functionalization of an Amine-Containing Ligand

-

Dissolution: Dissolve the amine-containing ligand (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add an azide transfer reagent, for example, imidazole-1-sulfonyl azide hydrochloride (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the azide-functionalized ligand.

Part 2: Coupling of this compound to the Second Ligand

In this phase, the this compound linker is coupled to the second ligand, which typically possesses a carboxylic acid or other suitable functional group for amide bond formation.

Example: Amide Coupling to a Carboxylic Acid-Containing Ligand

-

Boc Deprotection of a Precursor (if necessary): If starting with a Boc-protected amine on the second ligand, it must first be deprotected. Dissolve the Boc-protected ligand in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the amine-TFA salt.

-

Amide Coupling: Dissolve the deprotected amine-containing ligand (1.0 eq) and this compound (which can be synthesized with a terminal carboxylic acid or activated ester) or a derivative in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the this compound-ligand conjugate.

Part 3: Final PROTAC Assembly via Click Chemistry and Deprotection

The final steps involve the CuAAC reaction to ligate the two ligand-linker fragments, followed by the final deprotection of the Boc group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reactant Mixture: In a suitable solvent system (e.g., a mixture of t-BuOH and water), dissolve the azide-functionalized ligand from Part 1 (1.0 eq) and the alkyne-containing this compound-ligand conjugate from Part 2 (1.0 eq).

-

Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction for the formation of the triazole-linked product by LC-MS.

-

Purification: After the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction and subsequent purification by column chromatography or preparative HPLC.

Final Boc Deprotection

-

Acidic Cleavage: Dissolve the Boc-protected PROTAC in a solution of TFA in DCM (e.g., 20-50% v/v).

-

Reaction: Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

-

Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by preparative HPLC to yield the final PROTAC as a TFA salt.

Caption: A generalized workflow for PROTAC synthesis using this compound.

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall yield of the final PROTAC. While specific yields are highly dependent on the substrates, the following table provides representative data ranges reported in the literature for similar transformations in PROTAC synthesis.

| Step | Reaction Type | Key Reagents | Typical Yield Range (%) |

| 1 | Azide Formation | Diazotransfer reagent | 60 - 95 |

| 2 | Amide Coupling | HATU, DIPEA | 50 - 90 |

| 3 | CuAAC "Click" Reaction | CuSO₄, Sodium Ascorbate | 70 - 98 |

| 4 | Boc Deprotection | TFA | > 90 (often quantitative) |

Note: This table represents generalized data and actual yields will vary.

Conclusion

The use of this compound as a linker building block represents a powerful and strategic approach in the synthesis of PROTACs. Its combination of a protected amine for controlled, stepwise assembly and a terminal alkyne for highly efficient click chemistry ligation provides researchers with a versatile tool for the rapid construction of diverse PROTAC libraries. A thorough understanding of the underlying principles of PROTAC-mediated protein degradation, coupled with robust synthetic methodologies, will continue to drive the development of this exciting therapeutic modality. As the field progresses, the strategic implementation of well-designed linkers like those derived from this compound will be paramount in unlocking the full potential of targeted protein degradation for the treatment of a wide range of diseases.

References

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of the Boc-Pip-Butyn Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Boc-Pip-butyn linker is a valuable heterobifunctional chemical tool, predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, comprising a Boc-protected piperidine (B6355638) moiety and a terminal butynyl group, offers a versatile platform for conjugating a protein-of-interest ligand and an E3 ligase ligand. Understanding the solubility and stability of this linker is paramount for its effective handling, reaction optimization, and the overall physicochemical properties of the final PROTAC molecule. This guide provides a comprehensive overview of the solubility and stability of the this compound linker, supported by inferred data from analogous structures, detailed experimental protocols, and key chemical principles.

Introduction

PROTACs have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the ubiquitin-proteasome system. The linker connecting the two ligand-binding heads of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. The this compound linker incorporates a piperidine scaffold, a common motif in pharmaceuticals known to enhance solubility and metabolic stability, and a terminal alkyne ready for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The tert-butyloxycarbonyl (Boc) protecting group ensures the piperidine nitrogen's reactivity is masked until its desired deprotection. This guide will delve into the core physicochemical characteristics of this linker: its solubility in common organic solvents and its stability under various chemical conditions.

Chemical Structure and Properties

Structure:

Caption: Chemical structure of this compound linker.

Core Components:

-

N-Boc-piperidine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It increases the lipophilicity of the piperidine ring, generally leading to improved solubility in organic solvents compared to the unprotected amine. The piperidine ring itself is a saturated heterocycle prevalent in many pharmaceuticals, often contributing to favorable pharmacokinetic properties.

-

Butynyl Group: The terminal alkyne (butynyl group) serves as a reactive handle for covalent modification, most notably in CuAAC reactions with azide-functionalized molecules. The triple bond introduces rigidity to this portion of the linker.

Solubility Profile

Table 1: Predicted Solubility of this compound Linker in Common Organic Solvents

| Solvent | Classification | Predicted Solubility | Rationale |

| Dichloromethane (B109758) (DCM) | Chlorinated | High | The nonpolar and polar components of the linker are well-solvated. N-Boc-piperidine derivatives show good solubility in DCM. |

| Chloroform (B151607) | Chlorinated | High | Similar to DCM, chloroform is an effective solvent for a wide range of organic compounds. |

| Tetrahydrofuran (B95107) (THF) | Ether | High | The ether oxygen can act as a hydrogen bond acceptor, and the nonpolar body of the solvent can solvate the hydrocarbon portions. |

| Ethyl Acetate (EtOAc) | Ester | Moderate to High | Offers a balance of polarity to dissolve the linker. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | While polar, its interaction with the nonpolar parts of the linker may be less favorable than with less polar solvents. |

| Dimethylformamide (DMF) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of organic molecules. N-Boc-piperidine derivatives are soluble in DMF. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A highly polar aprotic solvent, often used for compounds with poor solubility in other organic solvents. |

| Methanol (MeOH) | Polar Protic | Moderate | The hydroxyl group can interact with the carbonyl of the Boc group, but the overall nonpolar character of the linker may limit high solubility. N-Boc-piperidine derivatives are reported to be soluble in methanol. |

| Ethanol (EtOH) | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |

| Water | Polar Protic | Low to Insoluble | The large nonpolar surface area of the molecule is expected to make it poorly soluble in water. |

| Hexanes/Heptane | Nonpolar | Low to Moderate | The polarity of the Boc-protected amine will likely limit solubility in highly nonpolar aliphatic solvents. |

| Toluene | Aromatic | Moderate to High | The aromatic ring can interact favorably with the hydrocarbon portions of the linker. |

Stability Profile

The stability of the this compound linker is primarily dictated by the lability of the Boc group and the reactivity of the butynyl group.

4.1. Stability of the Boc Protecting Group

The Boc group is notoriously stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.

Table 2: Stability of the N-Boc-piperidine Moiety

| Condition | Stability | Degradation Pathway |

| Acidic Conditions | ||

| Strong Acids (e.g., TFA, HCl) | Low | Rapid cleavage via formation of a stable tert-butyl cation.[1] |

| Aqueous Phosphoric Acid | Low | Effective for deprotection under milder acidic conditions. |

| Lewis Acids (e.g., ZnBr2) | Low | Can mediate Boc cleavage. |

| Basic Conditions | ||

| Aqueous Base (e.g., NaOH, K2CO3) | High | Generally stable to hydrolysis under basic conditions. |

| Organic Bases (e.g., Piperidine, DBU) | High | Stable, which is crucial for Fmoc-based peptide synthesis where piperidine is used for deprotection. |

| Nucleophiles | High | The carbamate (B1207046) is generally resistant to nucleophilic attack. |

| Reductive Conditions | ||

| Catalytic Hydrogenolysis (e.g., H2, Pd/C) | High | Stable. |

| Oxidative Conditions | High | Generally stable to common oxidizing agents. |

| Thermal Conditions | Moderate to Low | Can be cleaved at elevated temperatures, though this is not a common deprotection method. |

4.2. Stability of the Butynyl Group

Terminal alkynes are generally stable functional groups but can undergo certain reactions under specific conditions.

Table 3: Stability of the Butynyl Moiety

| Condition | Stability | Potential Reactions |

| Physiological Conditions (pH ~7.4) | High | Generally considered inert under physiological conditions.[2][3] |

| Acidic/Basic Aqueous Media | Moderate | Can be susceptible to hydration, especially in the presence of acid or transition metal catalysts, to form a methyl ketone.[2] |

| Oxidative Conditions | Moderate | Can be oxidized by strong oxidizing agents. |

| CuAAC "Click" Chemistry Conditions | Reactive | The alkyne is the reactive partner for the azide (B81097) in this cycloaddition. The alkyne itself is generally stable to the reaction conditions, which often involve a copper(I) catalyst and a reducing agent like sodium ascorbate (B8700270) in various solvents, including aqueous mixtures.[4][5][6] |

| Presence of Thiols | High | Generally stable in the presence of thiols. |

Experimental Protocols

5.1. Synthesis of a this compound Linker Analogue

The following is a representative protocol for the synthesis of a structurally similar compound, tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. This can be adapted for the synthesis of other isomers.

Caption: General synthesis workflow for a this compound analogue.

Procedure:

-

Reaction Setup: To a solution of N-Boc-4-piperidineacetaldehyde in a suitable solvent such as tetrahydrofuran (THF), add dimethyl (1-diazo-2-oxopropyl)phosphonate and a base (e.g., potassium carbonate).

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate.[2]

5.2. Protocol for Determining Solubility

This protocol outlines a general method for the quantitative determination of solubility using High-Performance Liquid Chromatography (HPLC).[3][7]

Caption: Workflow for quantitative solubility determination by HPLC.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the this compound linker to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Sample Preparation: Carefully take an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

HPLC Analysis: Analyze the diluted sample using a validated HPLC method with a suitable detector (e.g., UV).

-

Quantification: Determine the concentration of the dissolved linker by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

5.3. Protocol for Assessing Acidic Stability (Boc-Deprotection Kinetics)

This protocol describes a method to monitor the rate of Boc deprotection under acidic conditions.

Caption: Experimental workflow for assessing acidic stability.

Procedure:

-

Reaction Setup: Prepare a solution of the this compound linker of a known concentration in the acidic medium of interest (e.g., a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM)).

-

Incubation: Maintain the reaction mixture at a constant temperature.

-

Sampling: At various time points, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a solution that neutralizes the acid (e.g., a basic solution).

-

Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the concentration of the remaining Boc-protected linker and the formed deprotected product.

-

Data Analysis: Plot the concentration of the starting material versus time to determine the rate of degradation and the half-life (t½) of the linker under the tested conditions.

Signaling Pathways and Experimental Workflows

The this compound linker is a component of a larger molecule (PROTAC) that modulates a signaling pathway by inducing protein degradation.

References

- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 2. tert-butyl 4-(prop-2-ynyl)piperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Butynyl Group in N-Boc-Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the butynyl functional group as part of an N-tert-butoxycarbonyl (Boc)-protected piperidine (B6355638) scaffold, a structure referred to herein as "Boc-Pip-butyn". While not a standardized nomenclature, this term effectively describes a key building block in modern medicinal chemistry. This document will delve into the chemical properties, reactivity, and applications of the terminal alkyne moiety in this context, with a focus on its utility in drug discovery and development.

The Core Structure: Understanding this compound

The molecule consists of three key components:

-

Boc (tert-butoxycarbonyl) Group: A common protecting group for amines, the Boc group prevents the piperidine nitrogen from participating in unwanted side reactions, allowing for selective modifications at other positions of the ring.[1] It is stable under many reaction conditions but can be easily removed when desired.

-

Pip (Piperidine) Ring: A saturated six-membered heterocycle containing one nitrogen atom. The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable pharmacokinetic properties.

-

Butynyl Group: A four-carbon alkyl chain containing a carbon-carbon triple bond (an alkyne). The terminal hydrogen on the alkyne is weakly acidic and the triple bond is rich in π-electrons, making it a highly versatile functional group for a variety of chemical transformations. The exceptional chemical reactivity of terminal alkynes makes them ideal for synthesizing complex molecular structures.[2]

A likely structure for a "this compound" is tert-butyl 4-(but-1-yn-1-yl)piperidine-1-carboxylate. The butynyl group provides a reactive handle for a multitude of bioorthogonal and cross-coupling reactions.

Chemical Reactivity of the Terminal Butynyl Group

The terminal alkyne of the butynyl group is its most significant feature, offering a gateway to a range of powerful chemical reactions. Its reactivity is primarily centered around two main classes of transformations: cycloadditions and palladium-catalyzed cross-coupling reactions. These reactions are valued for their high efficiency, selectivity, and biocompatibility.[3][4]

Bioorthogonal Chemistry: The "Click" Reaction

The terminal butynyl group is a key participant in one of the most well-known "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction forms a stable triazole ring by joining the alkyne with an azide-functionalized molecule.[4]

Key features of the CuAAC reaction include:

-

High Efficiency and Yield: The reaction proceeds rapidly and with high conversion rates.

-

Mild Reaction Conditions: It can be performed in aqueous solutions, at room temperature, and over a wide pH range, making it suitable for biological applications.[4]

-

Bioorthogonality: Both the alkyne and azide (B81097) groups are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native biochemical processes.[6]

This reaction is widely used for bioconjugation, such as linking molecules to proteins, nucleic acids, or cell surfaces for imaging, tracking, or therapeutic purposes.[]

DOT Script for CuAAC Pathway

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Carbon-Carbon Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[9]

Key features of the Sonogashira coupling include:

-

Versatility: It allows for the direct connection of the piperidine ring (via the butynyl linker) to a wide variety of aromatic and heteroaromatic systems, which are common in drug molecules.

-

Direct C-C Bond Formation: It is one of the most reliable methods for constructing sp-sp2 carbon-carbon bonds.[9]

-

Drug Discovery Applications: This reaction is instrumental in building molecular complexity and is frequently used to synthesize libraries of compounds for lead optimization in drug discovery programs.[10]

DOT Script for Sonogashira Coupling Catalytic Cycle

References

- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. interchim.fr [interchim.fr]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Boc-Pip-butyn Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Boc-Pip-butyn in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioconjugation technique is essential for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other advanced therapeutics.

Introduction to this compound in Click Chemistry

This compound is a versatile chemical linker that incorporates a terminal alkyne group, making it an ideal substrate for click chemistry.[1] The "Boc" (tert-butoxycarbonyl) protecting group on the piperidine (B6355638) nitrogen allows for controlled, stepwise synthesis, which is crucial in the construction of well-defined molecular architectures.[2] The piperidine scaffold itself is a common structural motif in medicinal chemistry, often imparting favorable pharmacokinetic properties.

The primary application of this compound is in CuAAC, a highly efficient and specific reaction that forms a stable triazole linkage between a terminal alkyne (present in this compound) and an azide-functionalized molecule.[3][4][5] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally suitable for complex biological molecules.[6]

Mechanism of Action: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle initiated by a copper(I) species.[5][] The copper(I) catalyst selectively activates the terminal alkyne of this compound, facilitating its reaction with an azide-containing molecule to form a 1,4-disubstituted 1,2,3-triazole.[5] The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition.[6] To ensure a sufficient supply of the active Cu(I) catalyst, a reducing agent, such as sodium ascorbate (B8700270), is typically added to a solution of a Cu(II) salt (e.g., copper(II) sulfate) to generate the Cu(I) species in situ.[8] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the Cu(I) catalyst and improve reaction efficiency, especially in aqueous environments.[3][4]

Experimental Protocol: this compound Click Chemistry

This protocol details the general procedure for the copper-catalyzed click reaction between this compound and an azide-containing molecule of interest (e.g., a protein, a small molecule, or a fluorescent dye).

Materials

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in deionized water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in deionized water)

-

Sodium ascorbate solution (e.g., 100 mM in deionized water, freshly prepared )

-

Appropriate solvent (e.g., Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), water, or a mixture)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure

-

Preparation of Reactants:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Dissolve the azide-containing molecule in an appropriate buffer or solvent to a known concentration.

-

-

Formation of the Copper(I)-Ligand Complex:

-

In a microcentrifuge tube, combine the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio.

-

Allow the mixture to stand at room temperature for approximately 5 minutes to facilitate the formation of the Cu(I)-THPTA complex.[9]

-

-

Click Reaction:

-

In a separate reaction tube, add the solution of the azide-containing molecule.

-

Add the this compound solution. The molar ratio of this compound to the azide-containing molecule should be optimized but a slight excess of the alkyne (e.g., 1.2 to 2 equivalents) is a good starting point.

-

Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final concentration of 25 equivalents of the complex relative to the limiting reagent (typically the azide) is often used.[9]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical starting point is 40 equivalents relative to the limiting reagent.[9]

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes.[9] For more complex biomolecules, the reaction time may be extended to 2-12 hours. It is advisable to protect the reaction from light.[4]

-

-

Purification:

-

Following the incubation period, purify the resulting conjugate to remove unreacted starting materials, catalyst, and ligand.

-

For biomolecules such as proteins or antibodies, size-exclusion chromatography (SEC) is a common and effective purification method.[9]

-

For smaller molecules, RP-HPLC can be employed for purification.

-

-

Analysis:

-

Characterize the purified conjugate using appropriate analytical techniques such as Mass Spectrometry (MS) to confirm the successful conjugation and purity of the product.

-

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a CuAAC reaction. These values should be optimized for each specific application.

| Parameter | Typical Range | Notes |

| Molar Ratio (Alkyne:Azide) | 1.2:1 to 10:1 | A slight excess of the less complex molecule is often used. |

| Copper(I)-Ligand Complex | 25 equivalents | Relative to the limiting reagent. |

| Sodium Ascorbate | 40 equivalents | Relative to the limiting reagent; should be freshly prepared. |

| Reaction Temperature | Room Temperature | The reaction is generally efficient at ambient temperatures. |

| Reaction Time | 30 - 60 minutes | Can be extended for complex substrates or dilute solutions.[4][9] |

| pH | 4 - 12 | The reaction is tolerant of a wide pH range.[6] |

Visualizing the Workflow and Logic

Experimental Workflow

Caption: Experimental workflow for this compound click chemistry.

Logical Relationship of Components in CuAAC

Caption: Key components and their roles in the CuAAC reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. broadpharm.com [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Click Chemistry [organic-chemistry.org]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Boc-Pip-butyn in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[2] Linker composition often includes polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and rigid heterocyclic scaffolds like piperidine (B6355638) and piperazine (B1678402) to modulate solubility and conformational flexibility.[1][2][3]

Boc-Pip-butyn: A Versatile Linker for PROTAC Synthesis

This compound, a Boc-protected piperidine-alkyne linker, is a valuable building block in the modular synthesis of PROTACs. Its key features include:

-

Piperidine Scaffold: The piperidine ring introduces a degree of rigidity to the linker, which can be advantageous for stabilizing the ternary complex.[2][3] The inclusion of this heterocyclic motif can also improve the solubility of the final PROTAC molecule.[2]

-

Terminal Alkyne Group: The alkyne functional group makes this compound amenable to "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4][5] This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it ideal for the late-stage conjugation of complex molecules.[4]

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis. It can be readily removed under acidic conditions to reveal a secondary amine, which can then be used for further functionalization or coupling to another component of the PROTAC.

Signaling Pathway and Experimental Workflow

The synthesis of a PROTAC using this compound typically involves a modular approach, often utilizing solid-phase synthesis for ease of purification. The general workflow involves the sequential coupling of the E3 ligase ligand, the this compound linker, and the POI ligand. The final step often involves a CuAAC "click" reaction to attach one of the ligands.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. explorationpub.com [explorationpub.com]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application of Boc-Pip-butyn in the Development of Kinase Degraders: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), including pathogenic kinases. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.

This application note details the use of Boc-Pip-butyn, a versatile linker, in the development of kinase degraders. This compound features a Boc-protected piperidine (B6355638) ring and a terminal alkyne group. The piperidine moiety provides a degree of rigidity to the linker, which can be advantageous for optimizing ternary complex formation. The terminal alkyne enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click chemistry" reaction, for the convenient and modular assembly of PROTACs. This approach allows for the rapid generation of a library of degraders with varying linker lengths and attachment points to explore the structure-activity relationship (SAR) and identify potent and selective kinase degraders.

Mechanism of Action: PROTAC-Mediated Kinase Degradation

The fundamental mechanism of a kinase degrader assembled using a this compound linker follows the general principle of PROTAC action. The process begins with the PROTAC molecule simultaneously binding to the target kinase and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[2][3]

Featured Application: Development of a Bruton's Tyrosine Kinase (BTK) Degrader

To illustrate the application of this compound, we describe the design and synthesis of a hypothetical Bruton's Tyrosine Kinase (BTK) degrader, BTK-Pip-Degrader-1. BTK is a clinically validated target in B-cell malignancies.[4][5] This example utilizes a known BTK inhibitor with an azide (B81097) handle for click chemistry and a VHL E3 ligase ligand.

Quantitative Data Summary

The following tables summarize hypothetical but representative data for the characterization of BTK-Pip-Degrader-1.

Table 1: Biochemical and Cellular Degradation Potency

| Compound | Target Kinase | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |

| BTK-Pip-Degrader-1 | BTK | VHL | 15 | >95 | MOLM-14 |

| Control (BTK Inhibitor) | BTK | N/A | N/A | <10 | MOLM-14 |

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Selectivity Profile of BTK-Pip-Degrader-1

| Kinase | Percent Degradation at 100 nM |

| BTK | >95% |

| EGFR | <10% |

| TEC | 45% |

| ITK | 35% |

| SRC | <15% |

Data represents hypothetical results from a quantitative proteomics experiment.

Experimental Protocols

Protocol 1: Synthesis of BTK-Pip-Degrader-1

This protocol describes the synthesis of BTK-Pip-Degrader-1 via a CuAAC reaction between a BTK inhibitor-azide precursor and a VHL ligand-Boc-Pip-butyn intermediate.

Materials:

-

BTK inhibitor with a terminal azide (prepared separately)

-

VHL E3 ligase ligand with a carboxylic acid handle (e.g., (S,R,S)-AHPC-COOH)

-

This compound

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of VHL-Linker Intermediate: a. To a solution of VHL ligand (1.0 eq) and this compound (1.1 eq) in DMF, add DIPEA (3.0 eq) and BOP reagent (1.2 eq). b. Stir the reaction mixture at room temperature for 4 hours. c. Monitor the reaction by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the VHL-Boc-Pip-butyn intermediate.

-

Boc Deprotection: a. Dissolve the VHL-Boc-Pip-butyn intermediate in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1 hour. c. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (B28343) to ensure complete removal of TFA.

-

Click Chemistry Reaction: a. Dissolve the deprotected VHL-Pip-butyn intermediate (1.0 eq) and the BTK inhibitor-azide (1.0 eq) in a 3:1 mixture of DMF and water. b. Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). c. Stir the reaction mixture vigorously at room temperature for 12 hours. d. Monitor the reaction by LC-MS. e. Upon completion, dilute with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the final product, BTK-Pip-Degrader-1, by preparative HPLC.

Protocol 2: Western Blotting for BTK Degradation

This protocol details the procedure to assess the degradation of BTK in a cellular context.

Materials:

-

MOLM-14 cells (or other relevant cell line)

-

BTK-Pip-Degrader-1

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Primary antibodies: anti-BTK, anti-Vinculin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Cell Treatment: a. Seed MOLM-14 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. b. Treat the cells with increasing concentrations of BTK-Pip-Degrader-1 (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours). c. For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the degrader.

-

Cell Lysis and Protein Quantification: a. Harvest the cells by centrifugation and wash with ice-cold PBS. b. Lyse the cell pellet with lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

-

Immunoblotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with primary antibodies (anti-BTK and anti-loading control) overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop with ECL substrate. g. Visualize the protein bands using a chemiluminescence imaging system. h. Quantify band intensities to determine the percentage of BTK degradation relative to the loading control.

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This protocol outlines a method to assess the formation of the BTK-PROTAC-VHL ternary complex.

Materials:

-

Recombinant His-tagged BTK protein

-

Recombinant GST-tagged VHL/ElonginB/ElonginC (VCB) complex

-

BTK-Pip-Degrader-1

-

AlphaLISA anti-His acceptor beads

-

AlphaLISA anti-GST donor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplate

Procedure:

-

To a 384-well plate, add the His-tagged BTK protein, GST-tagged VCB complex, and varying concentrations of BTK-Pip-Degrader-1.

-

Incubate the mixture at room temperature for 1 hour to allow for complex formation.

-

Add the anti-His acceptor beads and incubate for 1 hour.

-

Add the anti-GST donor beads under subdued light and incubate for 1 hour.

-

Read the plate on an AlphaScreen-capable plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of PROTAC-mediated kinase degradation.

Caption: Synthesis workflow for a BTK degrader.

Caption: Simplified BTK signaling pathway and the action of a BTK degrader.

Conclusion

This compound is a valuable and versatile linker for the development of kinase degraders. Its rigid piperidine core and terminal alkyne for click chemistry facilitate the modular and efficient synthesis of PROTAC libraries. The application of such linkers enables the systematic optimization of degrader properties, leading to the identification of potent and selective agents for therapeutic development. The provided protocols and conceptual data serve as a guide for researchers entering the exciting field of targeted protein degradation.

References

Application Notes and Protocols for Synthesizing KRAS-Targeting PROTACs Using Boc-Pip-butyn

For Researchers, Scientists, and Drug Development Professionals

Introduction